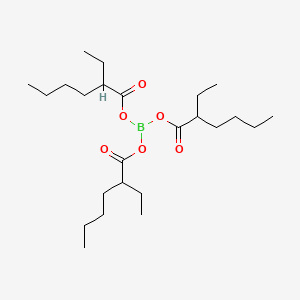

Tri(2-Ethylhexanoyl)borate

Description

Properties

CAS No. |

51136-86-8 |

|---|---|

Molecular Formula |

C24H45BO6 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

bis(2-ethylhexanoyloxy)boranyl 2-ethylhexanoate |

InChI |

InChI=1S/C24H45BO6/c1-7-13-16-19(10-4)22(26)29-25(30-23(27)20(11-5)17-14-8-2)31-24(28)21(12-6)18-15-9-3/h19-21H,7-18H2,1-6H3 |

InChI Key |

NREHJWUDMQQZAP-UHFFFAOYSA-N |

Canonical SMILES |

B(OC(=O)C(CC)CCCC)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Techniques

Direct Esterification Routes to Tri(2-Ethylhexanoyl)borate

The most common and direct pathway to synthesizing this compound is through the esterification of boric acid with 2-ethylhexanol. This reaction is a condensation process where three molecules of the alcohol react with one molecule of boric acid to form the desired triester and three molecules of water. wikipedia.orgresearchgate.net The general chemical equation for this reaction is:

B(OH)₃ + 3 R-OH → B(OR)₃ + 3 H₂O

In this specific case, 'R' represents the 2-ethylhexyl group.

Reaction of Boric Acid with 2-Ethylhexanol

The direct reaction between boric acid and 2-ethylhexanol is the foundational method for producing this compound. asianpubs.org The process involves mixing the reactants, often in the presence of a solvent that facilitates the removal of water, which is a byproduct of the reaction. asianpubs.orgrsc.org

The esterification of boric acid is a reversible reaction. wiley-vch.de To drive the equilibrium towards the formation of the borate (B1201080) ester, the water produced during the reaction must be continuously removed. wiley-vch.denih.gov A highly effective method for achieving this is azeotropic dehydration, commonly carried out using a Dean-Stark apparatus. rsc.orgnih.govwikipedia.org

In this technique, the reaction is typically conducted in a solvent, such as toluene (B28343) or xylene, which forms an azeotrope with water. asianpubs.orgrsc.org The reaction mixture is heated to reflux. The vapor, consisting of the solvent and water, travels into the reflux condenser, where it cools and condenses. wikipedia.org The resulting immiscible liquids then collect in the graduated tube of the Dean-Stark trap. Due to its higher density, the water settles at the bottom of the trap, where it can be periodically drained off, while the lighter solvent overflows from the side arm and returns to the reaction flask. wikipedia.org This continuous removal of water effectively shifts the reaction equilibrium to the right, leading to a high conversion of the reactants into the this compound product. nih.gov One study reported a yield of 85% for tris-(2-ethylhexyl)borate when prepared by reacting 2-ethylhexanol and boric acid in toluene using a Dean-Stark trap for water separation. asianpubs.org

While the removal of water is crucial, the reaction rate can also be enhanced through catalysis. For borate ester synthesis, acidic catalysts are often employed to accelerate the esterification process. wikipedia.orggoogle.com These can include traditional protonic acids like sulfuric acid or p-toluenesulfonic acid, which protonate the hydroxyl groups of the boric acid, making them better leaving groups. google.comgoogle.com Lewis acids, such as zinc chloride or aluminum chloride, can also serve as catalysts by coordinating to the oxygen of the alcohol, thereby increasing its nucleophilicity. google.com

More recently, research has focused on heterogeneous catalysts and milder catalytic systems to improve sustainability and simplify product purification. Borate esters themselves have been investigated as catalysts for other chemical transformations, such as amidation, highlighting the versatile nature of boron compounds in catalysis. nih.govthieme.deresearchgate.net For the direct synthesis of this compound, the selection of an appropriate catalyst can lead to shorter reaction times and lower energy consumption.

Optimization of Reaction Conditions for Enhanced Conversion and Yield

Achieving optimal yield and purity for this compound requires careful control over several reaction parameters. Key variables include the stoichiometry of reactants, reaction temperature, choice of solvent, and reaction time.

The molar ratio of 2-ethylhexanol to boric acid is a critical factor. While the stoichiometric ratio is 3:1, using a slight excess of the alcohol can help to drive the reaction to completion. asianpubs.org The temperature is typically maintained at the reflux temperature of the chosen solvent to ensure a steady rate of azeotropic water removal. rsc.org The reaction progress is monitored by the amount of water collected in the Dean-Stark trap; the reaction is considered complete when the theoretical amount of water has been separated. asianpubs.org

| Alcohol | Catalyst/Method | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Ethylhexanol | Azeotropic Dehydration (Dean-Stark) | Toluene | 85 | asianpubs.org |

| 1-Butanol | Azeotropic Dehydration (Dean-Stark) | Toluene | Complete Reaction | asianpubs.org |

| 1-Hexanol | Azeotropic Dehydration (Dean-Stark) | Toluene | Complete Reaction | asianpubs.org |

| 1-Nonanol | Azeotropic Dehydration (Dean-Stark) | Toluene | 75 | asianpubs.org |

Functionalization and Derivatization Strategies of Borate Esters

Beyond its direct applications, this compound can be seen as a platform molecule. Borate esters, in general, can be functionalized to introduce new chemical properties. This is often achieved through transesterification or by incorporating other functional molecules during the synthesis.

Incorporation of Hindered Phenolic Moieties for Specific Properties

A significant strategy in the functionalization of borate esters is the incorporation of hindered phenolic groups. asianpubs.org Hindered phenols are well-known antioxidants. By chemically bonding them to a borate ester core, new molecules with multifunctional properties, such as combined anti-wear and antioxidant capabilities, can be created for applications like lubricant additives. asianpubs.orggoogle.com

The synthesis can be approached by first preparing the trialkyl borate, such as this compound, and then reacting it with a hindered phenol (B47542), like 2,6-di-tert-butylphenol. This subsequent reaction is a transesterification, where one or more of the 2-ethylhexanol groups are displaced by the phenolic compound. asianpubs.org The extent of substitution can be controlled by the molar ratios of the reactants. asianpubs.org A key advantage of this derivatization is the enhanced hydrolytic stability of the resulting borate ester. The bulky alkyl groups of the hindered phenol sterically protect the electron-deficient boron atom from attack by water molecules. asianpubs.org

| Borate Ester Product | Starting Alkyl Borate | Hindered Phenol | Synthesis Strategy | Noted Property | Reference |

|---|---|---|---|---|---|

| Dihexyl (2,6-di-t-butylphenyl)borate | Trihexyl borate | 2,6-di-t-butylphenol | Transesterification following Dean-Stark synthesis of trihexyl borate. | Acts as a chain-breaking antioxidant. | asianpubs.org |

| Tris[2,6-di-t-butyl-p-cresyl]borate | Not specified (likely from boric acid) | 2,6-di-t-butyl-p-cresol | Direct esterification or transesterification. | Significantly inhibits oxidation. | asianpubs.org |

| Substituted 2,6-di-t-butylphenol borate | Tributyl borate | 2,6-di-t-butylphenol | Heated reaction with excess phenol. | Slow release of phenolic antioxidant upon hydrolysis. | google.com |

| Cyclic borate esters of glycols and hindered phenols | Mixed borate esters of phenol | 2,6-di-tert-butyl-4-methylphenol (DBPC) | Reaction of a mixed phenolic borate ester with a glycol. | Thermally and hydrolytically stable. | google.com |

Introduction of Nitrogen-Containing Groups for Modulated Hydrolytic Stability

Borate esters are often susceptible to hydrolysis, a characteristic that can limit their utility in certain applications. The electron-deficient nature of the boron atom makes it prone to attack by water. researchgate.net To counteract this, nitrogen-containing groups can be introduced into the borate structure. The lone pair of electrons on the nitrogen atom can form a coordinate bond with the boron atom, effectively reducing its electron deficiency and thereby enhancing the compound's hydrolytic stability. nih.govresearchgate.net This strategy has been shown to be effective in various boron-containing compounds. For instance, the introduction of an ethanolamine (B43304) group into a borate ester molecule resulted in a significant increase in its resistance to hydrolysis. nih.gov Theoretical calculations, such as those using Gaussian methods, can be employed to understand the mechanism behind this increased stability. nih.gov Studies on other boron compounds, such as those containing benzotriazole (B28993) and ethanolamine groups, have demonstrated a dramatic improvement in hydrolytic stability compared to simple borate esters like triethyl borate. nih.gov This enhanced stability is attributed to the intramolecular coordination of nitrogen to the boron atom. nih.govtechscience.com

The stability of boron heterocycles containing B-N coordination bonds has been shown to be greater than their non-nitrogen-containing counterparts. researchgate.net This is due to the nitrogen atom providing a stereogenic center to the molecule's configuration. researchgate.net The resulting materials not only exhibit improved hydrolytic stability but can also show enhanced mechanical properties and dynamic exchange behaviors of the B-O bonds. researchgate.net

Synthesis of Related Borohydride (B1222165) Species: Tris[(2-ethylhexanoyl)oxy]borohydride

The synthesis of related borohydride species, such as tris[(2-ethylhexanoyl)oxy]borohydride, is a key area of research. These compounds serve as important reagents in organic synthesis, particularly in reductive amination reactions. While specific details on the synthesis of tris[(2-ethylhexanoyl)oxy]borohydride are not extensively detailed in the provided search results, the synthesis of analogous acyloxyborohydrides, like sodium triacetoxyborohydride (B8407120) (STAB), provides a likely model. STAB is prepared through the protonolysis of sodium borohydride with acetic acid. wikipedia.org This suggests that tris[(2-ethylhexanoyl)oxy]borohydride could be synthesized by reacting a suitable borohydride source with 2-ethylhexanoic acid.

In a study on stereoselective reductive aminations, a bulky acyloxyborohydride, tris[(2-ethylhexanoyl)oxy]borohydride, was utilized. researchgate.net While it offered a better endo:exo ratio in the reduction of a specific ketone compared to STAB, it required a higher stoichiometry to achieve a comparable reaction rate. researchgate.net This highlights a trade-off between selectivity and reactivity that can be tuned by the choice of the acyloxy group.

In Situ Generation Methodologies for Boron Reagents

The in situ generation of boron reagents offers several advantages, including convenience and the ability to use unstable reagents as they are formed.

Formation of Sodium Acyloxyborohydride Species

Sodium acyloxyborohydride species, such as sodium triacetoxyborohydride, can be readily prepared in situ. researchgate.net This is typically achieved by reacting sodium borohydride with the corresponding carboxylic acid, such as acetic acid. researchgate.net This method avoids the need to isolate the often moisture-sensitive acyloxyborohydride reagent. The combination of NaBH4 with carboxylic acids can lead to the formation of various acyloxyborohydride species, which exhibit different reactivity profiles compared to sodium borohydride itself. wikipedia.org For reductive amination reactions, the in situ generation of the imine or enamine intermediate, followed by reduction with the in situ-formed acyloxyborohydride, is a common and effective strategy. researchgate.net This approach has been successfully applied in the synthesis of various drug candidates. researchgate.net

Reaction Mechanisms and Mechanistic Investigations of Borate Esters

Hydrolytic Pathways and Stability Factors

The susceptibility of borate (B1201080) esters to hydrolysis is a critical aspect of their chemistry, fundamentally stemming from the electron-deficient nature of the boron atom. The central boron atom in borate esters typically possesses sp² hybridization, resulting in a trigonal planar geometry and a vacant 2p orbital. researchgate.netnih.gov This empty orbital renders the boron atom electrophilic and susceptible to attack by nucleophiles, such as water. researchgate.netnih.gov

The hydrolysis of borate esters is generally understood to proceed via a nucleophilic attack of a water molecule on the electron-deficient boron center. researchgate.net This initial step involves the coordination of the oxygen atom of water to the boron atom, leading to a tetrahedral intermediate. This process can be described as an SN-like mechanism at the boron center. researchgate.net

The general mechanism can be depicted as follows:

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, four-coordinate boron intermediate.

Proton Transfer: A proton is typically transferred from the coordinated water molecule to one of the alkoxy/acyloxy groups.

Leaving Group Departure: The protonated alkoxy/acyloxy group departs as an alcohol/carboxylic acid, and a B-OH bond is formed.

Repeat: This process repeats for the remaining ester groups until the borate ester is fully hydrolyzed to boric acid.

The rate of hydrolysis can be influenced by various factors, including the steric and electronic properties of the substituents on the borate ester, the pH of the medium, and the temperature.

The structure of the organic moiety attached to the boron-oxygen bond significantly impacts the hydrolytic stability of borate esters. These substituent effects can be broadly categorized into steric and electronic effects.

Steric Hindrance: Bulky substituents around the boron atom can sterically hinder the approach of a water molecule, thereby slowing down the rate of hydrolysis. researchgate.net The 2-ethylhexanoyl group in Tri(2-Ethylhexanoyl)borate is a branched and relatively bulky group. This steric bulk would be expected to provide a degree of protection to the boron center, making this compound more hydrolytically stable compared to borate esters with smaller, linear alkyl groups like trimethyl borate or triethyl borate. researchgate.netresearchgate.net Research has shown that increasing the molecular weight and steric bulk of the R group in B(OR)₃ esters generally leads to a slower rate of hydrolysis. researchgate.net

Electronic Effects: The electronic properties of the substituents influence the electrophilicity of the boron atom. Electron-withdrawing groups attached to the oxygen atom can increase the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack and thus decreasing hydrolytic stability. Conversely, electron-donating groups can decrease the electrophilicity of the boron atom, leading to enhanced hydrolytic stability. The 2-ethylhexyl group is an alkyl group, which is generally considered to be electron-donating. This electron-donating nature would reduce the partial positive charge on the boron atom in this compound, making it less susceptible to attack by water and thereby increasing its hydrolytic stability.

The introduction of nitrogen-containing groups that can coordinate with the boron atom can significantly enhance hydrolytic stability by forming a stable five-membered ring structure, which reduces the electron deficiency of the boron atom. nih.govosti.gov

| Borate Ester | Substituent Group | Expected Relative Hydrolytic Stability | Reasoning |

|---|---|---|---|

| Trimethyl Borate | Methyl | Low | Small steric hindrance, minimal electron-donating effect. |

| Triethyl Borate | Ethyl | Moderate | Slightly larger steric hindrance and greater electron-donating effect than methyl. researchgate.net |

| This compound | 2-Ethylhexanoyl | High | Significant steric hindrance from the branched alkyl chain and electron-donating nature of the alkyl group. |

Computational studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the hydrolysis mechanisms of borate and boronic esters. nih.govrsc.org These studies can model the reaction pathways, identify transition states, and calculate activation energy barriers, which are crucial for understanding the kinetics of the hydrolysis process.

For the hydrolysis of borate networks, computational investigations have shown that the reaction is significantly more favorable in a basic environment compared to acidic or neutral conditions. nih.gov These studies also highlight the crucial role of explicit water molecules in stabilizing the transition states, often through the formation of closed-ring configurations. nih.gov

Catalytic Reaction Kinetics and Transition State Analysis

Kinetic Studies of Borate-Catalyzed Processes

To date, no kinetic studies have been published specifically for processes catalyzed by this compound. Research in this area would be foundational to understanding its potential as a catalyst. Such studies would involve systematically varying the concentrations of reactants and the catalyst to determine the reaction order with respect to each component. This would provide initial insights into the catalytic cycle.

Investigation of Rate-Determining Steps and Intermediates

Without experimental data, the rate-determining step for a reaction catalyzed by this compound cannot be identified. Mechanistic investigations would be necessary to propose a catalytic cycle and identify any intermediates. The slowest step in this proposed sequence would be designated as the rate-determining step, a critical factor in optimizing reaction conditions.

Hammett Analysis for Electronic Effects on Reactivity

A Hammett analysis for this compound-catalyzed reactions has not been performed. This type of analysis is a powerful tool for probing the electronic effects of substituents on the reaction rate and provides valuable information about the transition state of the rate-determining step. Future research employing substrates with varying electronic properties would be required to construct a Hammett plot and elucidate these effects.

Advanced Spectroscopic and Computational Characterization of Borate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of borate (B1201080) esters in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on chemical structure, connectivity, and molecular dynamics.

Boron-11 (¹¹B) NMR is particularly powerful for studying boron-containing compounds due to the high natural abundance (80.4%) and sensitivity of the ¹¹B nucleus. nih.gov The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom.

For Tri(2-Ethylhexanoyl)borate, the boron atom is tricoordinate, bonded to three oxygen atoms from the 2-ethylhexanoyl ligands, forming a trigonal planar B(OR)₃ structure. wikipedia.org This sp² hybridization results in a characteristic chemical shift range. nih.gov Tricoordinate boranes with boron-oxygen bonds typically exhibit resonances at higher fields compared to corresponding alkylboranes due to the strong π-donating character of the oxygen atoms. sdsu.edu The ¹¹B NMR spectrum is expected to show a single, relatively broad signal characteristic of a symmetric trigonal planar boron center. The specific chemical shift provides a definitive signature of the borate ester environment. researchgate.net

| Parameter | Expected Value/Range | Structural Interpretation |

|---|---|---|

| Chemical Shift (δ) | ~14-18 ppm | Tricoordinate (sp²) boron in a B(OR)₃ ester environment. nih.gov |

| Multiplicity | Singlet (broad) | Symmetrical environment around the boron atom. Broadening is due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2). nih.gov |

While ¹¹B NMR probes the boron core, Proton (¹H) and Carbon-13 (¹³C) NMR are used to characterize the organic 2-ethylhexanoyl ligands attached to the borate center. These spectra confirm the structure of the alkyl chains and can reveal information about the molecule's conformation and intermolecular interactions.

The ¹H NMR spectrum would display distinct signals for the various protons in the 2-ethylhexanoyl group, with chemical shifts influenced by their proximity to the electron-withdrawing carboxylate-boron center. Similarly, the ¹³C NMR spectrum would show a unique peak for each carbon atom in a different chemical environment. libretexts.org The carbonyl carbon (C=O) of the ester linkage is expected to appear significantly downfield, typically in the 160-185 ppm range. chemguide.co.uk The number of signals in both spectra confirms the structure of the ligand, and their integration in the ¹H spectrum corresponds to the ratio of protons.

| Carbon/Proton Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C=O | 160 - 185 | - |

| -CH(CH₂CH₃)- | ~40 - 50 | ~2.2 - 2.5 |

| Alkyl Chain CH₂ | ~20 - 40 | ~1.2 - 1.6 |

| Alkyl Chain CH₃ | ~10 - 15 | ~0.8 - 1.0 |

Note: Predicted values are based on general ranges for esters and alkyl chains and may vary slightly based on solvent and other experimental conditions. chemguide.co.uklibretexts.org

The stability of the borate ester linkage is highly dependent on environmental conditions, particularly the presence of water and the pH of the solution. researchgate.net Borate esters are susceptible to hydrolysis, a reaction that can be monitored effectively using NMR spectroscopy. researchgate.net

In pH-dependent studies, a series of NMR spectra are acquired over a range of pH values. As hydrolysis proceeds, the characteristic ¹¹B NMR signal for the this compound would decrease in intensity, while a new signal corresponding to the formation of boric acid or borate anions would appear. rsc.org Concurrently, in the ¹H and ¹³C NMR spectra, signals for the free 2-ethylhexanoic acid would emerge and grow. By monitoring the relative integrals of these peaks, the equilibrium between the ester and its hydrolyzed components can be quantified at different pH levels, providing crucial data on the compound's stability under various aqueous conditions. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the bonding and electronic structure of molecules by measuring their interaction with electromagnetic radiation.

Infrared (IR) spectroscopy is an essential tool for identifying functional groups within a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands from both the borate core and the organic ligands.

The key vibrational modes for the borate portion are the B-O stretching vibrations. The asymmetric stretching of B-O bonds in trigonal BO₃ units gives rise to a strong and broad absorption band typically found in the 1500–1300 cm⁻¹ region. mdpi.com Other vibrations, such as the B-O-B bending modes, occur at lower frequencies (around 700 cm⁻¹). mdpi.com The organic ligands contribute strong C-H stretching bands just below 3000 cm⁻¹ and a very prominent C=O stretching band for the ester functional group, typically appearing in the 1750-1735 cm⁻¹ range. The presence and position of these bands provide direct confirmation of the borate ester structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2960 - 2850 | C-H Asymmetric & Symmetric Stretching | Alkyl Chains |

| 1750 - 1735 | C=O Stretching | Ester Carbonyl |

| 1500 - 1300 | B-O Asymmetric Stretching | Trigonal BO₃ Unit mdpi.com |

| 1300 - 1000 | C-O Stretching | Ester Linkage |

| ~700 | B-O-B Bending | Borate Structure mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most informative for molecules containing chromophores, such as conjugated π-systems or aromatic rings.

This compound is composed of a borate core and saturated alkyl ligands. Neither of these components contains the necessary chromophores to produce significant absorption in the standard UV-Vis range (200-800 nm). ijpsr.com The ester carbonyl group has a weak n→π* transition, but this typically occurs below the cutoff of common solvents and is often not observed. Therefore, the compound is expected to be transparent in the UV-Vis spectrum, indicating the absence of significant electronic conjugation. Any observed absorption would likely be due to impurities.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structural features of molecules by analyzing the mass-to-charge ratio (m/z) of their ions.

For this compound, high-resolution mass spectrometry would confirm its molecular formula, C24H45BO6, by providing a highly accurate mass measurement of its molecular ion. The nominal molecular weight is approximately 440.33 g/mol . uni.lu

The fragmentation of the molecular ion in the mass spectrometer provides a structural fingerprint. While a specific experimental mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related compounds like esters and anhydrides. libretexts.orgwikipedia.org The structure contains relatively weak B-O and O-C bonds, which are expected to be primary sites of cleavage.

Common fragmentation pathways in mass spectrometry include alpha-cleavage and rearrangement reactions, such as the McLafferty rearrangement, particularly for molecules with carbonyl groups and sufficiently long alkyl chains. wikipedia.org For this compound, the primary fragmentation would likely involve the sequential loss of 2-ethylhexanoyloxy radicals or related neutral fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Formula of Lost Fragment | Structure of Fragment Ion |

| M+ | - | - | [B(OC(O)C8H17)3]+• |

| [M - 143]+ | 2-ethylhexanoyloxy radical | C8H15O2• | [B(OC(O)C8H17)2]+ |

| [M - 286]+ | Two 2-ethylhexanoyloxy radicals | 2 x C8H15O2• | [B(OC(O)C8H17)]+• |

| [M - 144]+ | 2-ethylhexanoic acid | C8H16O2 | [B(OC(O)C8H17)2(O)-H]+ |

| 113 | - | - | [C8H17]+ (2-ethylhexyl cation) |

| 143 | - | - | [C8H15O2]+ (2-ethylhexanoyl oxonium ion) |

Note: This table is predictive and based on general fragmentation principles. Actual experimental results may vary based on ionization technique and conditions.

X-ray Crystallography for Solid-State Structural Elucidation

While the specific crystal structure of this compound has not been reported in publicly available literature, the principles of the technique and the general structural features of borates are well-established. scispace.com For a molecule like this compound, single-crystal X-ray diffraction would reveal:

Coordination of the Boron Atom: It would confirm the geometry around the central boron atom, which is expected to be trigonal planar, consistent with sp2 hybridization in orthoborates. lodz.pl

Conformation of the Ligands: The technique would elucidate the spatial orientation of the three 2-ethylhexanoyl groups, including the torsion angles of the alkyl chains.

Intermolecular Interactions: Analysis of the crystal packing would reveal any significant non-covalent interactions, such as van der Waals forces, that dictate the solid-state architecture.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, allowing for the prediction of molecular properties and the exploration of chemical phenomena at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org For this compound, DFT calculations could predict:

Optimized Molecular Geometry: Determination of the lowest-energy conformation, including bond lengths and angles, which can be compared with potential X-ray crystallography data.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For a borate anhydride, the boron atom and the carbonyl carbons are expected to be the primary electrophilic sites.

Reactivity Indices: DFT can be used to calculate various reactivity descriptors that predict how the molecule will interact with other chemical species. researchgate.net

Studies on related boronic acids and esters have successfully used DFT to understand their geometries, electronic transitions, and interactions. lodz.plresearchgate.net

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations of this compound in various environments (e.g., in a solvent or in bulk) could provide insights into:

Conformational Dynamics: The flexible 2-ethylhexyl chains can adopt numerous conformations. MD simulations can explore the conformational landscape and identify the most populated states.

Intermolecular Interactions: In a condensed phase, MD can model how individual molecules interact with each other or with solvent molecules, providing information on bulk properties.

Transport Properties: It is possible to predict properties like viscosity and diffusion coefficients from MD simulations.

While specific MD studies on this compound are not available, the methodology has been applied to understand the structure and dynamics of complex borate systems like borate glasses. nih.govnih.gov

A powerful application of computational chemistry, particularly DFT, is the ab initio (from first principles) prediction of spectroscopic data. researchgate.net This involves calculating the properties that are measured in experimental spectroscopy. For this compound, these methods could predict:

NMR Spectra: Calculation of 11B and 13C chemical shifts. These predicted values are invaluable for assigning peaks in experimental NMR spectra.

Vibrational Spectra: Prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities. This helps in assigning experimental vibrational bands to specific molecular motions, such as B-O or C=O stretching.

Such computational approaches have been successfully used to aid in the structural elucidation of other complex boron-containing molecules.

Applications in Advanced Chemical Synthesis and Materials Science

Catalysis in Organic Transformations

Amidation Reactions

Tri(2-ethylhexanoyl)borate and other borate (B1201080) esters have emerged as highly effective catalysts in organic synthesis, particularly for the formation of amide bonds. This transformation is fundamental in chemistry, forming the backbone of peptides, proteins, and numerous pharmaceuticals and polymers. nih.gov Catalytic direct amidation, the condensation of a carboxylic acid and an amine with the removal of water, represents a significant improvement in efficiency and sustainability over traditional methods that require stoichiometric activating agents and generate substantial waste. nih.govmdpi.com

The direct condensation of carboxylic acids and amines is an atom-economical approach to amide bond formation, with water as the sole byproduct. mdpi.com Boron-based catalysts, including borate esters, facilitate this reaction, which often requires high temperatures to proceed without a catalyst. nih.govrsc.org Amine-borane complexes can also serve as dual-purpose reagents, first activating the carboxylic acid and then delivering the amine to form the corresponding amide. nih.gov This method is versatile, enabling the synthesis of primary, secondary, and tertiary amides. google.com The general mechanism involves the activation of the carboxylic acid by the boron catalyst, making it more susceptible to nucleophilic attack by the amine. rsc.org

Borate ester catalysts demonstrate high efficiency in amidation reactions, often proceeding with low catalyst loading and producing excellent yields. nih.govresearchgate.net A key advantage of borate esters is their remarkably broad substrate scope. nih.govthieme.denih.gov Research has shown their effectiveness with a wide range of challenging substrates that are often incompatible with other catalytic systems. rsc.orgresearchgate.networktribe.comchemrxiv.org This includes functionalized heterocycles and, notably, unprotected amino acids, which previously were not suitable for direct catalytic amidation. nih.govnih.gov The reactions can be performed on a multigram scale, highlighting their practical utility in laboratory and potentially industrial settings. rsc.orgresearchgate.networktribe.comchemrxiv.org

Table 1: Substrate Scope of Borate Ester-Catalyzed Amidation

| Carboxylic Acid | Amine | Catalyst | Yield (%) | Reference |

| Phenylacetic acid | Benzylamine | Triphenyl borate | 92% | researchgate.net |

| Benzoic acid | 4-Phenylbutylamine (B88947) | Borate Ester | High | rsc.orgresearchgate.net |

| Boc-protected amino acids | Benzylamine | B(OCH₂CF₃)₃ | Good | acs.org |

| Phenylacetic acid | 2-Aminopyridine (B139424) | Borate Ester | 63% | nih.gov |

| Glutamic acid | Benzylamine | B(OCH₂CF₃)₃ | Good | nih.gov |

Comparative studies reveal significant differences in the catalytic activity of borate esters and boronic acids. While both are effective catalysts for direct amidation, their performance varies depending on the substrates. nih.gov For instance, in the reaction between 4-phenylbutylamine and benzoic acid, a simple boronic acid catalyst shows high activity. rsc.orgresearchgate.networktribe.comchemrxiv.org However, for more challenging substrate pairs, such as 2-aminopyridine and phenylacetic acid, the same boronic acid catalyst is completely inactive. rsc.orgresearchgate.networktribe.comchemrxiv.org In contrast, a borate ester catalyst can successfully mediate the amidation for both sets of substrates, demonstrating a broader applicability. rsc.orgresearchgate.networktribe.comchemrxiv.org This suggests that borate esters are more robust catalysts for amidation reactions involving coordinating substrates that can inhibit boronic acid catalysts. nih.gov

Table 2: Catalyst Performance Comparison

| Substrate Pair | Boronic Acid Catalyst Activity | Borate Ester Catalyst Activity | Reference |

| 4-Phenylbutylamine / Benzoic acid | High | Moderate to High | rsc.orgresearchgate.net |

| 2-Aminopyridine / Phenylacetic acid | Inactive | Moderate | rsc.orgresearchgate.networktribe.comchemrxiv.org |

Catalyst inhibition is a critical issue in amidation reactions, particularly with boronic acid catalysts. Certain substrates, such as 2-aminopyridine, can deactivate boronic acid catalysts by stabilizing catalytically inactive boroxine (B1236090) structures. rsc.orgresearchgate.networktribe.comchemrxiv.org The use of borate esters provides an effective strategy to overcome this inhibition. rsc.org Borate esters are less susceptible to the deactivating effects of coordinating substrates, allowing for successful amidation where boronic acids fail. rsc.orgnih.gov By screening various borate esters, novel catalysts have been identified that exhibit high reactivity with a range of challenging carboxylic acid and amine pairs, thereby expanding the scope of catalytic amidation to industrially relevant compounds. rsc.orgresearchgate.netchemrxiv.org

The catalytic cycle of boron-mediated amidation begins with the activation of the carboxylic acid. The Lewis acidic nature of the boron center is crucial for this process. rsc.org Boron reagents react with carboxylic acids to form acyloxyboron intermediates. rsc.org In these intermediates, the electrophilicity of the carboxylic carbonyl group is enhanced, facilitating the subsequent nucleophilic attack by the amine. mdpi.comrsc.org Mechanistic studies suggest that the process may involve the formation of a dimeric B-X-B motif (where X can be oxygen or a nitrogen-containing group), which activates the carboxylic acid while simultaneously positioning the amine for reaction. nih.gov In the case of amine-borane reagents, a proposed mechanism involves the formation of a triacyloxyborane-amine complex as a key intermediate. nih.govgoogle.com

Reductive Amination

Reductive amination is a cornerstone of organic synthesis for forming carbon-nitrogen bonds, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. The choice of reducing agent is critical for the reaction's success, demanding high selectivity for the intermediate imine or iminium ion over the starting carbonyl group. organicreactions.orgnih.gov

While reagents like sodium triacetoxyborohydride (B8407120) are widely recognized for their selectivity in reductive amination, other sterically hindered borohydrides also exhibit exceptional properties. harvard.edumasterorganicchemistry.comresearchgate.net Tris(2-ethylhexanoyl)borohydride, derived from this compound, has proven to be a highly effective and selective reducing agent in specific applications. Its bulky 2-ethylhexanoyl groups modulate its reactivity, allowing for the preferential reduction of iminium ions over ketones and aldehydes. sciencemadness.org This selectivity permits a convenient one-pot procedure where the carbonyl compound, amine, and reducing agent are combined, streamlining the synthesis of complex amines. organicreactions.org The use of such mild boron-based reagents avoids the harsh conditions associated with other reduction methods and circumvents the use of toxic reagents like sodium cyanoborohydride. researchgate.netresearchgate.net

The efficacy of a reductive amination protocol is often defined by its chemoselectivity and stereoselectivity. Chemoselectivity refers to the reagent's ability to reduce the target imine in the presence of other reducible functional groups, particularly the starting aldehyde or ketone. nih.gov Borohydride (B1222165) reagents with bulky, electron-withdrawing substituents, such as triacetoxyborohydride, are stabilized, making them less reactive and thus more selective. sciencemadness.org

Tris(2-ethylhexanoyl)borohydride has demonstrated remarkable stereoselectivity in certain reactions. For instance, in the reductive amination of cis-bicyclo[3.3.0]octane-3,7-dione, the choice of reducing agent was critical to the stereochemical outcome. The use of tris(2-ethylhexanoyl)borohydride resulted in a greater than 50:1 ratio of the desired endo,endo-diamine product over the exo isomer, a significant improvement in selectivity compared to other borohydride reagents and without causing unwanted amine acylation. sciencemadness.org

Table 1: Stereoselectivity in the Reductive Amination of cis-bicyclo[3.3.0]octane-3,7-dione

| Reducing Agent | Product Ratio (endo/exo) | Side Reactions |

| Tris(2-ethylhexanoyl)borohydride | >50:1 | None |

| Other Borohydrides | Variable (lower selectivity) | Potential amine acylation |

This high degree of stereocontrol is attributed to the steric bulk of the reducing agent, which dictates the direction of hydride delivery to the iminium intermediate.

Hydroboration Reactions Catalyzed by Borate Esters

Hydroboration is a powerful reaction that installs a boron group onto an alkene or alkyne, which can then be further functionalized. While stoichiometric hydroboration is common, catalytic variants offer a more sustainable approach. Borate esters can play a crucial role in catalytic hydroboration processes. For example, boric acid has been identified as an effective precatalyst for the BH₃-catalyzed hydroboration of esters using pinacolborane (HBpin) as the borylation agent. researchgate.net In this process, it is believed that the reaction between boric acid and HBpin generates borate esters and the active BH₃ catalyst in situ. researchgate.netnih.gov

Simple borane (B79455) adducts, such as H₃B·THF, can also catalyze the highly regioselective hydroboration of terminal alkynes and alkenes with pinacolborane, yielding linear boronic esters. organic-chemistry.org These reactions show excellent functional group tolerance, proceeding efficiently in the presence of esters, amines, and ethers, showcasing a reactivity comparable to transition-metal-catalyzed methods. organic-chemistry.orgsemanticscholar.org The mechanism is thought to involve transborylation, an exchange between boron atoms that enables catalytic turnover. researchgate.net

Oxidation Reactions Involving Peroxoborate Intermediates

Borate compounds can mediate a range of oxidation reactions through the formation of highly reactive peroxoborate intermediates. Sodium perborate (B1237305) (NaBO₃), a common and stable crystalline solid, dissolves in water to release hydrogen peroxide. organic-chemistry.org However, it is more than just a simple H₂O₂ source; in solution, an equilibrium exists that contains peroxoborate anions. organic-chemistry.org These peroxoborate species are potent nucleophilic oxidants, often more reactive than hydrogen peroxide itself, especially at lower pH. organic-chemistry.orgresearchgate.net

The reaction of borates with hydrogen peroxide or peroxyacids can generate various active species, including monoperoxoborate, [(HO)₃B(OOH)]⁻, and potentially highly reactive cyclic intermediates like dioxaborirane. researchgate.netnorthumbria.ac.uk These intermediates are implicated in the oxidation of diverse organic substrates. For example, peroxoborates are effective in oxidizing organic sulfides to sulfones and can mediate the oxidation of 5-oxo-acids through a cyclic intermediate. researchgate.netresearchgate.net In some cases, a protonated peroxoborate cation, [(HO)₂B(OOH₂)]⁺, has been proposed as the active species. nih.gov The enhanced reactivity is attributed to borate being a better leaving group compared to the hydroxide (B78521) anion formed in typical hydrogen peroxide oxidations. organic-chemistry.org

Table 2: Examples of Oxidations Mediated by Peroxoborate Species

| Substrate | Oxidizing System | Product |

| Organic Sulfides | H₂O₂ / Boric Acid | Sulfones |

| Aromatic Aldehydes | Sodium Perborate / Acetic Acid | Carboxylic Acids |

| Iodoarenes | Sodium Perborate / Acetic Acid | (Diacetoxyiodo)arenes |

| Oximes | Sodium Perborate / Acetic Acid | Nitro Compounds |

Polymerization Catalysis (e.g., Ring-Opening Polymerization)

Boron-containing compounds, including trialkylboranes and borate esters, have emerged as effective catalysts for polymerization reactions, particularly the ring-opening polymerization (ROP) of epoxides. researchgate.net The ROP of epoxides can yield valuable polyethers, while their ring-opening copolymerization (ROCOP) with carbon dioxide or cyclic anhydrides produces polycarbonates and polyesters, respectively. researchgate.net

Trialkylboranes can act as Lewis acid catalysts, activating the epoxide monomer towards nucleophilic attack and ring-opening. This catalysis facilitates the controlled growth of polymer chains, enabling the synthesis of polymers with defined molecular weights and narrow dispersities. researchgate.net The versatility of this approach allows for the creation of a wide variety of polymer architectures, from simple polyethers to more complex gradient copolymers, by carefully selecting the epoxide, co-monomer, and reaction conditions. researchgate.netresearchgate.net

Material Science Applications

The utility of this compound extends beyond synthetic transformations into the realm of materials science. Its properties are harnessed to modify and enhance polymers and to create inorganic-organic hybrid materials.

One key application is its role as a precursor in the sol-gel process for producing borosilicate glasses. In this process, trialkyl borates react with silicon alkoxides. ntis.gov Upon hydrolysis and condensation, a network of borosiloxane bonds (B-O-Si) is formed. These bonds are typically established during the heat treatment of the dried gel, converting the initial boric acid and borate ester species into a durable glass matrix. ntis.gov

In polymer science, tris-2-ethylhexyl borate serves multiple functions. It is used as a cross-linking agent in various resins, enhancing their mechanical strength and thermal stability. andersondevelopment.com It also functions as a tackifier for silicone elastomers and as a stabilizer for rubber and plastic formulations, improving their performance and longevity. andersondevelopment.com Furthermore, its properties are utilized in the formulation of corrosion inhibitors and flame-retardant additives. andersondevelopment.com

As Modifiers for Tribological Properties in Lubricating Oil Formulations

Borate esters, including this compound, are recognized for their significant potential as multifunctional additives in lubricating oils. researchgate.net These compounds are valued for their ability to enhance anti-wear, friction-reducing, and antioxidant properties. researchgate.net The effectiveness of borate esters as lubricant additives stems from their ability to form protective films on metal surfaces under boundary lubrication conditions, thereby preventing direct metal-to-metal contact and reducing wear.

Research into the tribological mechanism of borate esters indicates that they function through adsorption onto the rubbing surfaces. researchgate.net Under the high pressure and temperature conditions of friction, some of the adsorbed borate ester film can degrade and react with the metal surface. researchgate.netrsc.org This process can lead to the in-situ formation of a boron-containing protective layer. rsc.org X-ray photoelectron spectroscopy (XPS) analysis of worn surfaces has suggested the formation of compounds like boron nitride (BN), which possesses excellent lubricating properties. researchgate.net

The performance of borate esters can be influenced by the type of base oil they are mixed with. Studies have shown that N-containing borate esters exhibit good anti-wear properties in liquid paraffin (B1166041) (LP) and poly-alpha-olefin (PAO) base oils. rsc.orghenu.edu.cn However, in base oils with higher polarity, such as dioctyl sebacate (B1225510) (DIOS), the effectiveness may be reduced due to competitive adsorption between the additive and the base oil molecules on the metal surface. rsc.orghenu.edu.cn

The table below summarizes the tribological performance of a borate ester additive in different base oils, demonstrating its effectiveness in reducing friction and wear.

| Base Oil | Additive Concentration (wt%) | Average Friction Coefficient | Wear Scar Diameter (mm) |

|---|---|---|---|

| Liquid Paraffin (LP) | 0 | ~0.115 | ~0.65 |

| Liquid Paraffin (LP) | 1.0 | ~0.085 | ~0.45 |

| Poly-alpha-olefin (PAO) | 0 | ~0.120 | ~0.70 |

| Poly-alpha-olefin (PAO) | 1.0 | ~0.090 | ~0.50 |

Development of Flame Retardant Materials

Boron-containing compounds are widely utilized as effective flame retardants in a variety of polymeric materials, including plastics, rubbers, and textiles. americanborate.comborax.com While specific data on this compound is not extensively detailed, the general mechanisms of borates provide insight into their function. The primary mode of action for borate flame retardants involves their behavior at high temperatures.

When a polymer containing borates is exposed to fire, the borates contribute to flame retardancy through several key mechanisms:

Promotion of Char Formation: Borates facilitate the dehydration of the polymer, leading to the formation of a stable, carbonaceous char layer on the material's surface. borax.comborax.com This char layer acts as an insulating barrier, slowing down the pyrolysis of the underlying material and hindering the release of flammable volatile gases that fuel the combustion process. borax.com

Release of Water: Hydrated borates, such as certain zinc borates, contain water molecules within their structure. Upon heating, they release this water, which vaporizes and helps to cool the material's surface and dilute the flammable gases in the gas phase, thereby inhibiting flame combustion. borax.com

Formation of a Vitreous Layer: At combustion temperatures, borates can form a glassy, vitreous film that coats and stabilizes the char layer. youtube.comusda.gov This glassy barrier further restricts the transfer of heat to the polymer and the escape of combustible gases, effectively suffocating the flame. usda.gov

Smoke and Afterglow Suppression: By promoting char formation over the generation of combustible gases, borates help to reduce the amount of smoke produced during a fire. borax.comborax.com The glassy film formed can also inhibit glowing combustion or afterglow in the residual char. borax.com

Borates, particularly zinc borates, are known for their high thermal stability, making them suitable for processing in a wide range of polymers at high temperatures without premature decomposition. borax.com They are used in various polymer systems, including PVC, polyolefins, polyamides, epoxy resins, and polyesters. borax.com

Enhancing Antistatic Properties in Textile Fibers

The buildup of static electricity on textile materials, particularly those made from hydrophobic synthetic fibers like polyester (B1180765) and nylon, can cause processing difficulties and undesirable effects during wear, such as clinging and electrical shocks. textilelearner.net Antistatic finishes are applied to mitigate these issues by increasing the electrical conductivity of the fabric surface, allowing static charges to dissipate more readily. tridentchemical.com

The primary mechanism of many antistatic agents is to form a slightly conductive layer on the fiber surface. tridentchemical.com This is often achieved by applying hygroscopic substances that absorb moisture from the atmosphere. textilelearner.net The absorbed water creates a conductive path that helps to dissipate static charges. tridentchemical.com Common chemical classes used as non-durable antistatic agents include esters of phosphoric acid, quaternary ammonium (B1175870) compounds, and non-ionic compounds like ethoxylated fatty esters and alcohols. textilelearner.netspecialchem.com

While borates like borax (B76245) have been mentioned as potential fillers in solid antistatic compositions, the specific use of this compound or other borate esters as the primary active agent for enhancing antistatic properties in textile fibers is not well-documented in publicly available research. google.com The prevailing antistatic treatments for textiles typically rely on the aforementioned classes of compounds which are designed to increase surface conductivity, either through ionic conduction or by attracting atmospheric moisture. debornchem.com

Applications in Synthetic Waxes, Resins, Paints, and Varnishes

Boron compounds, including borate esters, serve as multifunctional additives in the formulation of synthetic resins, paints, and varnishes. borates.today In these applications, they contribute to a range of properties, including improved fire retardancy, corrosion inhibition, and catalytic activity. borates.todaygoogle.com

In paints and coatings, zinc borates are used as flame-retardant additives. borates.today They can also function as corrosion inhibitors in both solvent-based and water-based coatings. borax.com The presence of borates can enhance the durability and protective qualities of the paint film. borates.today Furthermore, borates can act as buffering agents, helping to control and stabilize the pH of paint formulations. borates.today

In the realm of synthetic resins, such as epoxy resins, borate esters like trimethyl borate can be employed as part of the curing system. google.com They can act as Lewis acid curing inhibitors that form a complex with the catalyst, allowing for better control over the curing process and pot life of the resin mixture. google.com The use of borates can also impart flame-retardant properties to the final cured resin product. google.com

The application of borate esters also extends to greases and other lubricant formulations where they can improve properties like the dropping point when used with specific thickeners. epo.org While the direct application of this compound in synthetic waxes is not extensively detailed, the broader family of borate esters is recognized for its utility in modifying the physical and chemical properties of various polymeric and coating systems.

Advanced Functional Material Development

Design and Synthesis of Boronate Ester Hydrogels for Responsive Systems

Boronate ester hydrogels represent a significant class of advanced functional materials, distinguished by their dynamic and responsive nature. nih.govresearchgate.net These hydrogels are three-dimensional polymer networks formed through the reversible covalent reaction between a boronic acid (or its derivatives like phenylboronic acid, PBA) and a diol (a compound containing two hydroxyl groups). nih.govnih.gov This dynamic cross-linking provides the hydrogels with remarkable properties such as self-healing, injectability, and viscoelasticity. nih.govacs.org

A key feature of boronate ester hydrogels is their stimuli-responsive behavior. mdpi.com The boronate ester bond is sensitive to changes in the surrounding environment, particularly pH. mdpi.com This pH-responsiveness allows the hydrogel to undergo a gel-sol transition; for instance, the hydrogel may be stable at a certain pH but dissolve or weaken at a lower pH. mdpi.com

Furthermore, these hydrogels are responsive to the presence of sugars and other molecules containing diol groups. mdpi.com Sugars can compete with the polymer-bound diols for binding to the boronic acid sites, leading to a disruption of the hydrogel network and the release of encapsulated molecules. mdpi.com This property makes them highly promising for applications such as drug delivery systems, where a therapeutic agent can be released in response to specific biological cues like elevated glucose levels. researchgate.netmdpi.com The dynamic nature of these materials also makes them suitable for 3D cell culture and biofabrication. nih.govacs.org

Strategies for Boronate Ester Formation at Physiological pH

A significant challenge in the development of boronate ester hydrogels for biomedical applications is achieving stable bond formation at physiological pH (approximately 7.4). nih.govacs.org The formation of boronate esters is generally favored under basic (alkaline) conditions, as the equilibrium shifts towards the more stable charged tetrahedral boronate ester. nih.govresearchgate.net At the neutral pH of the body, the formation of these crucial cross-links can be inefficient, hindering the creation of stable hydrogels. nih.gov

To overcome this limitation, researchers have developed several key strategies:

Designing Phenylboronic Acid (PBA) Derivatives with a Lower pKa: The acid dissociation constant (pKa) of a standard phenylboronic acid is around 9. nih.gov By introducing electron-withdrawing groups onto the phenyl ring, the pKa of the boronic acid can be lowered. nih.gov A lower pKa means the boronic acid is more acidic and a greater proportion exists in the reactive form at physiological pH, which in turn favors the formation and stability of the boronate ester bond. nih.gov The combination of Wulff-type PBA (wPBA) with glucamine has been identified as a particularly effective pair for forming stable hydrogels at physiological pH. nih.gov

Designing Diols with Improved Reactivity: The structure and reactivity of the diol component also play a critical role. nih.gov Using diols that have a higher affinity for boronic acids can shift the equilibrium towards ester formation even at neutral pH. nih.gov For example, certain saccharide units can form more stable complexes with boronic acids compared to simple diols, leading to stronger and more stable hydrogels. researchgate.net

These molecular design strategies are crucial for translating the potential of boronate ester hydrogels into practical applications in fields like regenerative medicine and controlled drug delivery, where stability and functionality under physiological conditions are paramount. nih.gov

Chemical Design Principles for Boronate Ester Cross-Linking

The formation of dynamic, responsive materials through boronate ester cross-linking is a sophisticated area of materials science. The versatility and tunability of these materials stem from a set of fundamental chemical design principles that govern the interaction between boronic acids (or their derivatives) and diols. These principles allow for the precise control of material properties, leading to applications in fields such as biomedicine, self-healing materials, and sensor technology. researchgate.netethz.chnih.govacs.org

At its core, boronate ester formation is a reversible covalent reaction between a boronic acid and a molecule containing 1,2- or 1,3-diols. nih.gov The dynamic nature of this bond, which can break and reform in response to external stimuli, is the key to the unique properties of the resulting materials. researchgate.netnih.gov The primary factors influencing the formation and stability of boronate ester cross-links are pH, the pKa of the boronic acid, and the structure of the diol.

pH Dependence: The equilibrium of boronate ester formation is highly dependent on the pH of the surrounding environment. acs.org Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. It is the anionic form that is more reactive towards diols. ethz.ch Consequently, the formation of boronate esters is generally favored at pH values above the pKa of the boronic acid, where a significant population of the more reactive anionic species exists. acs.org This pH-responsiveness is a critical design element, enabling the creation of materials that can assemble or disassemble in response to changes in acidity.

pKa of the Boronic Acid: The acid dissociation constant (pKa) of the boronic acid is a crucial parameter that dictates the pH range at which the cross-linking will be most effective. ethz.ch By modifying the electronic properties of the substituents on the boronic acid, its pKa can be tuned. Electron-withdrawing groups tend to lower the pKa, making the boronic acid more acidic and shifting the optimal pH for esterification to a lower range. Conversely, electron-donating groups increase the pKa. This principle allows for the design of boronate ester networks that are stable and functional under specific pH conditions, such as physiological pH (around 7.4). nih.govacs.org

Diol Structure: The structure and stereochemistry of the diol component also play a significant role in the stability of the resulting boronate ester. nih.gov Cis-diols on a five- or six-membered ring, such as those found in many sugars, form particularly stable cyclic boronate esters. The bond angles and proximity of the hydroxyl groups in these structures are pre-organized for favorable interaction with the boron center. Acyclic diols can also be used, but the resulting esters may be less stable. The choice of the diol-containing component, which can be a small molecule or a polymer, is therefore a key consideration in the design of the material's properties.

While specific research on the direct application of this compound in boronate ester cross-linking for advanced materials is not extensively documented in publicly available literature, its chemical structure as an acylborane suggests potential, albeit distinct, roles in such systems. Acylboranes are a class of organoboron compounds where the boron atom is attached to a carbonyl group. nih.govresearchgate.netrsc.orgacs.org This structure imparts unique reactivity compared to the more commonly studied arylboronic acids.

Theoretically, the boron-acyl bond in this compound could undergo exchange reactions. However, the primary reactivity of acylboranes often involves the carbonyl group. researchgate.netacs.org

Interactive Table: Key Parameters in Boronate Ester Cross-Linking

| Parameter | Influence on Cross-Linking | Design Strategy |

| pH | Affects the equilibrium between neutral and anionic boronic acid species, influencing the rate and extent of esterification. | Adjusting the pH of the system to be above the pKa of the boronic acid to favor cross-linking. |

| Boronic Acid pKa | Determines the pH range for optimal cross-linking. | Modifying the boronic acid with electron-withdrawing or -donating groups to tune the pKa for specific applications. |

| Diol Structure | The stability of the boronate ester is dependent on the stereochemistry and conformation of the diol. | Utilizing cyclic diols, particularly those with cis-configurations, to form more stable cross-links. |

Detailed research findings on the specific interactions and applications of this compound in the context of boronate ester cross-linked materials are an area for future investigation. The principles outlined above, however, provide a fundamental framework for the design and development of dynamic materials based on boronate ester chemistry.

Future Directions and Emerging Research Avenues

Development of Novel Tri(2-Ethylhexanoyl)borate Derivatives with Tuned Reactivity

The development of new borate (B1201080) ester derivatives is centered on the principle that modifying the chemical structure can precisely tune reactivity and physical properties. While direct research on derivatives of this compound is nascent, extensive work on analogous tripod-like borate ligands, particularly tris(pyrazolyl)borates (often called scorpionate ligands), provides a clear roadmap for future research.

The core strategy involves the introduction of functional groups to alter the steric and electronic environment of the boron center. For instance, in scorpionate ligands, placing substituents on the pyrazole (B372694) rings allows for fine-tuning of the ligand's properties. A modular synthesis approach enables the creation of ligands with pendant arms designed to engage in specific interactions, such as intramolecular hydrogen bonding to metal-bound functionalities. nih.govacs.org Research has shown that installing nitro or iodo substituents can be achieved with regioselective control, leading to functionalized complexes with altered magnetic and photophysical properties. gwu.edursc.org The steric bulk of these substituents can also be varied, which influences the coordination geometry and stability of the resulting metal complexes. acs.orgrsc.org

This concept is directly translatable to this compound. By analogy, future research could focus on synthesizing derivatives where the 2-ethylhexyl chains are replaced with other alkyl or aryl groups containing specific functional groups. This could lead to derivatives with enhanced hydrolytic stability, a known challenge for some borate esters, or tailored solubility in different media. researchgate.netasianpubs.org For example, introducing N,N-dialkylaminoethyl groups has been shown to improve resistance to hydrolysis through the formation of a stable five-membered ring via nitrogen-boron coordination. researchgate.net The synthesis of such novel derivatives is key to expanding their application in catalysis and materials science. marquette.edursc.org

Table 1: Strategies for Tuning Reactivity in Scorpionate Ligands (Analogous to this compound)

| Modification Strategy | Example Substituent/Group | Effect on Ligand/Complex | Potential Application for Borate Esters |

|---|---|---|---|

| Electronic Tuning | Nitro (-NO₂) Group | Electron-withdrawing; alters redox potentials and magnetic properties of metal complexes. gwu.edursc.org | Modify Lewis acidity of the boron center, impacting catalytic activity. |

| Steric Tuning | Alkyl Groups (e.g., methyl, isopropyl) | Increases steric bulk around the metal center, influencing coordination number and reaction selectivity. acs.org | Control access to the boron center, enhancing selectivity in catalytic reactions. |

| Pendant Functional Arms | Pyridyl or Pyrimidyl Groups | Introduces sites for secondary interactions like hydrogen bonding, affecting complex stability and reactivity. nih.govacs.org | Create derivatives capable of self-assembly or binding to specific substrates. |

| Intramolecular Coordination | N,N-dialkylaminoethyl Groups | Forms stable internal N-B coordination bonds, significantly increasing hydrolytic stability. researchgate.net | Develop highly stable borate esters for use in aqueous or humid environments. |

Exploration of New Catalytic Cycles and Reaction Pathways for Borate Esters

A significant area of emerging research is the expansion of the catalytic applications of borate esters, moving beyond their use as simple reagents. Scientists are uncovering novel catalytic cycles where these compounds play a central role in promoting important chemical transformations with high efficiency.

A prime example is the direct amidation of carboxylic acids and amines. Borate esters, such as B(OCH₂CF₃)₃, have been identified as exceptionally effective catalysts for this reaction. nih.govresearchgate.net The proposed catalytic cycle begins with the condensation of the borate ester with a carboxylic acid to form a monoacyloxylated boron species. researchgate.net This intermediate activates the carboxylic acid, which then undergoes a nucleophilic attack by an amine to form the amide product. The catalyst is regenerated in a subsequent step, completing the cycle. researchgate.net This process is highly efficient and sustainable, avoiding the wasteful stoichiometric activating agents used in traditional methods. nih.govthieme.de Computational studies support a mechanism where the active catalyst may involve dimeric boron species, which help to activate the carboxylic acid while delivering the amine nucleophile. nih.gov

Beyond amidation, borate esters are being explored in other critical reactions, such as the Suzuki-Miyaura cross-coupling. While boronic acids are the traditional coupling partners, recent studies show that boronate esters can participate directly in the catalytic cycle. illinois.edu Research suggests that the reaction can proceed via an "ate" complex formed from the boronic ester, which then undergoes transmetalation to the palladium catalyst. illinois.edunih.gov Furthermore, copper-catalyzed cross-coupling reactions of boronic esters are emerging as a versatile method to form a wide array of C-C and C-heteroatom bonds with high stereospecificity. nih.gov The development of iridium-catalyzed systems that enable the coupling of previously unreactive boronic esters via a boron-to-zinc transmetalation strategy further broadens the scope of these transformations. acs.org These findings open the door for this compound and its derivatives to be used in a wider range of catalytic C-C bond-forming reactions. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Advanced computational modeling has become an indispensable tool for accelerating research into borate ester chemistry. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide deep mechanistic insights that are often difficult to obtain through experimental means alone. mdpi.com

DFT calculations are crucial for mapping out the intricate details of reaction pathways. For instance, in the borate-ester-catalyzed amidation, DFT studies have been used to calculate the energy barriers of various steps, identify the rate-determining step, and determine the structure of the most stable catalyst resting state. researchgate.net Similarly, computational studies have been employed to understand the mechanisms of boronic ester exchange in vitrimers, revealing that both direct metathesis and nucleophile-mediated pathways are possible, with the latter having a significantly lower energy barrier. rsc.org These calculations help rationalize experimental observations, such as reaction kinetics and the effect of different substituents on reactivity. nih.govrsc.org

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of systems containing borate esters over time. dntb.gov.ua A significant challenge in this area has been the lack of accurate force-field parameters for boron-containing molecules. Recent work has focused on developing these parameters using ab initio calculations, which now allows for reliable MD simulations of borate esters. mdpi.comnih.govresearchgate.net These simulations are particularly valuable for understanding the properties of boronate ester-based materials, such as hydrogels, where the dynamic breaking and forming of boronate ester cross-links govern the material's macroscopic properties like self-healing and injectability. chemrxiv.org By simulating these complex systems, researchers can predict material behavior and guide the design of new functional materials. chemrxiv.org

Table 2: Applications of Computational Modeling in Borate Ester Research

| Computational Method | Application Area | Research Objective | Key Insights Gained |

|---|---|---|---|

| Density Functional Theory (DFT) | Catalytic Mechanism Elucidation | To understand the step-by-step mechanism of borate-ester-catalyzed amidation. researchgate.net | Identification of the monoacyloxylated boron intermediate and the catalyst regeneration step as rate-determining. researchgate.net |

| Density Functional Theory (DFT) | Reaction Pathway Analysis | To investigate competing reaction mechanisms in boronic ester exchange for vitrimer materials. rsc.org | Revealed that nucleophile-assisted ring-opening is energetically favored over direct metathesis. rsc.org |

| Density Functional Theory (DFT) | Thermodynamic Prediction | To assess the feasibility of cyclic borate ester formation from nucleosides in aqueous solution. chemrxiv.org | Confirmed that the formation of a five-membered cyclic diester is thermodynamically favorable. chemrxiv.org |

| Molecular Dynamics (MD) | Force-Field Development | To generate and validate Amber force-field parameters for boronic acids and boronate esters. mdpi.comnih.gov | Enabled accurate and reliable MD simulations of biologically relevant boron-containing molecules. mdpi.comnih.govresearchgate.net |

| Molecular Dynamics (MD) | Material Property Simulation | To study the dynamic behavior of enzyme-inhibitor complexes involving borate esters. chemrxiv.org | Showed how the binding of a borate ester substrate alters the molecular dynamics of the enzyme's active site. chemrxiv.org |

Integration of this compound Chemistry into Green Chemistry and Sustainable Synthesis Practices

The principles of green chemistry are increasingly guiding future research directions for borate esters. The goal is to develop chemical processes that are more environmentally friendly, reduce waste, and utilize renewable resources. This compound and related compounds are well-positioned to contribute significantly to this paradigm shift.

One of the most impactful applications is their use as catalysts for sustainable synthesis. The borate-ester-catalyzed amidation reaction is a prime example of green chemistry in action. nih.govberkeley.edu It replaces inefficient, atom-uneconomical reagents with a simple, effective catalyst, with water as the only byproduct. researchgate.net This dramatically improves the process mass intensity (PMI), a key metric in green chemistry that measures the total mass of waste produced per mass of product.

Furthermore, there is a growing emphasis on sourcing chemicals from renewable feedstocks. Research has demonstrated the synthesis of borate esters from bio-based resources, such as glycol mono-ethers, making them a more sustainable alternative to petroleum-derived chemicals. rumanza.com Boric acid catalysis is also being investigated for the dehydration of monosaccharides (derived from biomass) to produce valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (5-HMF). frontiersin.orgnih.gov In these processes, the in-situ formation of borate esters with α-hydroxyacids can assist the reaction. frontiersin.org This aligns with the green chemistry principle of using renewable feedstocks. The global market for bio-based chemicals is expanding, and borate esters are finding a role as environmentally friendly catalysts and stabilizers in this sector. datavagyanik.com

Design of Multi-functional Borate Ester Systems for Synergistic Applications

A key frontier in borate ester research is the design of multi-functional systems where the borate component works in synergy with other materials to achieve enhanced performance. This approach moves beyond using borate esters as single-purpose additives and instead integrates them into complex systems with cooperative functionalities.

In the field of lubrication, organic borate esters are known for their anti-wear, friction-reducing, and antioxidant properties. researchgate.netasianpubs.org Excitingly, research has shown that these effects can be synergistic when combined with other additives. google.com For example, combinations of borate esters with oil-soluble tin or copper compounds provide significantly better anti-wear protection than either component alone. vurup.skscribd.com The proposed mechanism suggests that the electron-deficient boron atom in the borate ester catalyzes the tribo-reduction of the metal compounds on the rubbing surfaces, forming a protective metallic film. vurup.sk This synergistic action allows for lower concentrations of additives while achieving superior performance.

In materials science, boronate ester bonds are being used as dynamic, reversible cross-links to create "smart" hydrogels for biomedical applications. acs.orgnih.govethz.chrsc.org These hydrogels can be designed to be multi-responsive. For instance, a hydrogel can be engineered to be sensitive to both pH and glucose concentrations by carefully designing the phenylboronic acid and diol components. researchgate.net This dual-responsiveness makes them ideal candidates for self-regulated drug delivery systems, such as an "artificial pancreas" that releases insulin (B600854) in response to high glucose levels. The dynamic nature of the boronate ester bonds also imparts self-healing and injectable properties to the hydrogels, making them suitable for minimally invasive therapies and tissue engineering. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Tri(2-Ethylhexanoyl)borate?

- Synthesis : Use esterification reactions between 2-ethylhexanoic acid and boron precursors (e.g., boric acid or boron halides) under controlled anhydrous conditions. Monitor reaction progress via pH adjustments and reflux temperatures.

- Characterization : Perform elemental analysis (C, H, N, O, B) to verify stoichiometry. A boron content of ~2.5% confirms successful synthesis . Complement this with spectroscopic methods:

- FTIR : Identify B-O stretching vibrations (1,300–1,450 cm⁻¹) and ester carbonyl peaks (1,700–1,750 cm⁻¹).

- NMR : Use ¹¹B NMR to confirm boron coordination (e.g., tetrahedral vs. trigonal environments) .

Q. How should borate buffers be prepared for experiments involving this compound?

- Protocol : Dissolve boric acid in deionized water and adjust pH to 9.0–9.5 using NaOH. For 10–100 mM buffers, ensure ionic strength consistency by pre-dissolving salts (e.g., NaCl) before adding the borate compound. Validate buffer stability via pH monitoring over 24 hours .

- Applications : Suitable for studies requiring alkaline conditions, such as oxidation experiments or polymer crosslinking .

Q. What safety protocols are critical when handling this compound?

- Handling : Work in a fume hood with nitrile gloves and safety goggles. Avoid skin contact due to potential acute toxicity and eye irritation.

- Storage : Keep in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis. Label containers with GHS hazard codes (flammable solid, acute toxicity) .

Advanced Research Questions

Q. How can deconvolution analysis resolve structural ambiguities in borate-containing systems?

- Method : Apply Fourier-transform infrared (FTIR) spectroscopy followed by Gaussian deconvolution to separate overlapping peaks. Assign bands to specific borate units (e.g., BO₃ trigonal vs. BO₄ tetrahedral groups). Quantify ratios (e.g., BO₃/BO₄) to infer structural reorganization under varying pH or modifier cations (Na⁺, Ca²⁺) .

- Case Study : In borate glasses, deconvolution revealed modifier cations preferentially binding to BO₄ units, altering network connectivity .

Q. How do researchers reconcile discrepancies in borate degradation kinetics across studies?

- Approach : Standardize experimental parameters (e.g., temperature, buffer concentration) and use internal controls (e.g., cycloheximide in degradation assays). For biological systems, quantify protein turnover via gel electrophoresis and normalize data to reference conditions (e.g., 0.1 mM borate) .

- Data Interpretation : Statistical tools like ANOVA can identify significant variations. For example, in Arabidopsis BOR1 degradation studies, standard deviations across triplicate experiments highlighted concentration-dependent effects .

Q. What methodologies distinguish crosslinking from plasticizing effects of borate additives in polymers?

- Experimental Design :